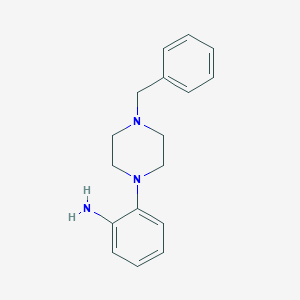

2-(4-Benzylpiperazin-1-yl)aniline

Vue d'ensemble

Description

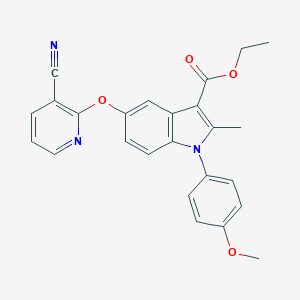

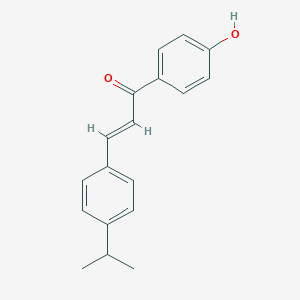

2-(4-Benzylpiperazin-1-yl)aniline, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. The compound has a molecular weight of 267.37 .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis .Molecular Structure Analysis

The molecular formula of 2-(4-Benzylpiperazin-1-yl)aniline is C17H21N3 . The compound has a density of 1.145g/cm3 and a boiling point of 420.9ºC at 760 mmHg .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of position isomeric piperidones and their derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.36900, a density of 1.145g/cm3, and a boiling point of 420.9ºC at 760 mmHg . The exact mass is 267.17400, and the LogP value is 3.17510 .Applications De Recherche Scientifique

Synthesis and Drug Development

- Synthesis of Novel Compounds : A study demonstrates the synthesis of new compounds like 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, indicating the role of similar structures in developing new chemical entities (Menteşe et al., 2015).

- Antimicrobial and Anticancer Properties : Another research highlights the synthesis of substituted aniline compounds for evaluating their antimicrobial and anticancer activities (Kavitha et al., 2016).

Imaging and Diagnostics

- Radiopharmaceutical Applications : A 1982 study describes the use of a similar compound, 1-carboxamidino-4-phenylpiperazine, as a potential agent for adrenal and myocardial imaging (Hanson, 1982).

Chemical Sensing and Detection

- Chemosensor Development : Research in 2019 discusses the synthesis of derivatives integrated with benzimidazole for chemosensing applications, particularly for detecting aluminum ions (Shree et al., 2019).

Pharmacological Research

- Biological Properties Exploration : A study in 2017 delves into the synthesis of benzylpiperazin-1-yl compounds to explore their anti-inflammatory, analgesic, and cholinolytic activities (Gevorgyan et al., 2017).

- Development of Kinase Inhibitors : Research on anilino-4-(benzimidazol-2-yl)-pyrimidines indicates their potential as kinase inhibitors, crucial in cancer treatment (Determann et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTKQCBBMYJSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403868 | |

| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)aniline | |

CAS RN |

199105-17-4 | |

| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)